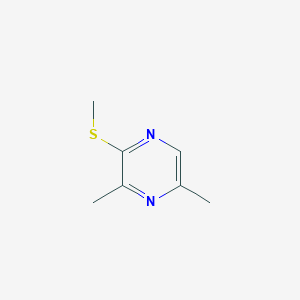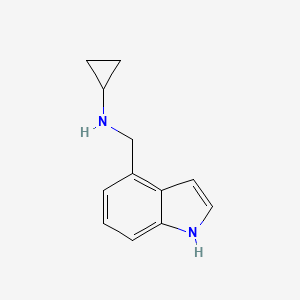![molecular formula C18H15FN4O4 B2798899 1-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1185136-20-2](/img/structure/B2798899.png)
1-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrrolo[3,4-d][1,2,3]triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the various substituents. The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, its melting and boiling points would be influenced by the strength of the intermolecular forces, and its reactivity would be influenced by the presence of reactive groups .科学的研究の応用
Anti-protozoal Activity
Research by Dürüst et al. (2012) on novel oxadiazolyl pyrrolo triazole diones, which share structural similarities with the compound , highlights their design and synthesis for biological activities. These compounds have demonstrated significant in vitro anti-protozoal and cytotoxic activities, indicating their potential as therapeutic agents against protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Anti-inflammatory Activity
Labanauskas et al. (2001) synthesized new 1-acylderivatives of triazoles and thiadiazoles with 3,4-dimethoxyphenyl moieties, showing significant anti-inflammatory activity. This indicates the potential utility of structurally related triazoles in developing anti-inflammatory medications (Labanauskas, Kalcas, Udrenaite, Gaidelis, Brukštus, & Daukšas, 2001).
Antimicrobial Activity
Suryawanshi, Anantwad, and Sajjansab (2022) reported the creation of a new series of triazoles with potent antibacterial properties. This research underscores the value of triazoles in developing new antimicrobial agents, potentially applicable to compounds with similar structures (Suryawanshi, Anantwad, & Sajjansab, 2022).
Synthetic and Structural Insights
Grozav, Chornous, and Vovk (2016) explored the synthesis of dihydropyrrolo[3,4-d]triazoles, offering valuable insights into the structural characteristics and synthetic pathways that might be relevant to understanding and utilizing the compound (Grozav, Chornous, & Vovk, 2016).
Inhibitors against Caspase-3
Research by Jiang and Hansen (2011) on disubstituted 1,2,3-triazoles as inhibitors against caspase-3 highlights the potential therapeutic applications of triazole derivatives in treating diseases involving caspase-3, such as apoptosis-related conditions (Jiang & Hansen, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c1-26-13-7-12(8-14(9-13)27-2)23-16-15(20-21-23)17(24)22(18(16)25)11-5-3-4-10(19)6-11/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHFFONFXRHVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2798820.png)

![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)

![5-Chloro-2-methylsulfanyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide](/img/structure/B2798827.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2798828.png)
![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2798832.png)

![N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2798834.png)



![4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2798839.png)